molecular formula C7H14O2 B171799 (-)-tert-Butyl glycidyl ether CAS No. 130232-98-3

(-)-tert-Butyl glycidyl ether

Cat. No.: B171799
CAS No.: 130232-98-3
M. Wt: 130.18 g/mol
InChI Key: SFJRUJUEMVAZLM-ZCFIWIBFSA-N
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Description

(-)-tert-Butyl glycidyl ether: is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of an epoxide group and a tert-butyl group attached to the glycidyl moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research applications.

Mechanism of Action

Target of Action

(-)-tert-Butyl glycidyl ether, also known as tert-Butyl glycidyl ether, is primarily used in the field of polymer chemistry . Its primary targets are various monomers and polymers, where it acts as a building block in the polymerization process .

Mode of Action

The compound interacts with its targets through a process known as cationic polymerization . This involves the opening of the epoxide ring in the glycidyl ether, allowing it to react with other monomers to form polymers . The reaction can be controlled to selectively polymerize the epoxy group without affecting the double bond .

Biochemical Pathways

The polymerization of this compound affects the synthesis of various polymers. For instance, it has been used in the synthesis of poly(glycerol-succinate), resulting in hyperbranched polymers with high thermal properties . The polymerization process can be influenced by various factors, including the presence of catalysts and the reaction conditions .

Result of Action

The result of this compound’s action is the formation of polymers with specific properties. For example, the resulting poly(glycerol-succinate) polymers exhibit high thermal properties . The exact molecular and cellular effects would depend on the specific polymer being synthesized and its subsequent applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly affect the polymerization process . Additionally, factors such as temperature and pressure can also influence the reaction . Therefore, careful control of the reaction environment is crucial for achieving the desired polymerization outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Allyl Alcohol: One common method for preparing (-)-tert-Butyl glycidyl ether involves the epoxidation of allyl alcohol using a peracid, such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the desired glycidyl ether.

    Etherification of tert-Butyl Alcohol: Another method involves the etherification of tert-butyl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction proceeds through the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated to yield the glycidyl ether.

Industrial Production Methods: Industrial production of this compound often involves large-scale etherification processes using epichlorohydrin and tert-butyl alcohol. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: (-)-tert-Butyl glycidyl ether can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines, thiols, and alcohols. This reaction results in the formation of various functionalized derivatives.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products using oxidizing agents like hydrogen peroxide or peracids.

    Polymerization: this compound can participate in polymerization reactions, particularly in the formation of epoxy resins. The epoxide group reacts with curing agents, such as amines or anhydrides, to form cross-linked polymer networks.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols; typically carried out at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids; reactions may require acidic or basic conditions.

    Polymerization: Curing agents like amines or anhydrides; reactions are often conducted at elevated temperatures to facilitate cross-linking.

Major Products Formed:

  • Functionalized derivatives (e.g., amino alcohols, thiol ethers)
  • Diols or other oxidized products
  • Cross-linked epoxy resins

Scientific Research Applications

Chemistry:

    Synthesis of Functionalized Compounds: (-)-tert-Butyl glycidyl ether is used as a building block in the synthesis of various functionalized compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is a key monomer in the production of epoxy resins, which are widely used in coatings, adhesives, and composite materials.

Biology and Medicine:

    Drug Development: The compound’s reactivity makes it useful in the synthesis of drug candidates and active pharmaceutical ingredients.

    Bioconjugation: this compound can be used to modify biomolecules, such as proteins and peptides, for various biomedical applications.

Industry:

    Coatings and Adhesives: Epoxy resins derived from this compound are used in high-performance coatings and adhesives due to their excellent mechanical properties and chemical resistance.

    Composites: The compound is used in the production of composite materials, which are employed in aerospace, automotive, and construction industries.

Comparison with Similar Compounds

    Allyl glycidyl ether: Contains an allyl group instead of a tert-butyl group. It is also used in polymerization and functionalization reactions.

    n-Butyl glycidyl ether: Contains a linear butyl group instead of a tert-butyl group. It is used in similar applications but may exhibit different reactivity and properties.

    Phenyl glycidyl ether: Contains a phenyl group, which imparts different chemical and physical properties compared to tert-butyl glycidyl ether.

Uniqueness: (-)-tert-Butyl glycidyl ether is unique due to the presence of the bulky tert-butyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the properties of the resulting products, making it suitable for specific applications where steric hindrance or specific electronic effects are desired.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRUJUEMVAZLM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130232-98-3
Record name tert-Butyl glycidyl ether, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(tert-Butoxymethyl)oxirane
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Record name TERT-BUTYL GLYCIDYL ETHER, (-)-
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 14, 3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate (from the reaction of 3-tert-butoxy-1-chloro-2-propanol with 2-chloroethyl chloroformate) is heated in the presence of tetrabutylphosphonium bromide to produce tert-butyl glycidyl ether and ethylene dichloride as the principal reaction products.
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Synthesis routes and methods II

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tBGE?

A1: The molecular formula of tBGE is C₇H₁₄O₂ and its molecular weight is 130.186 g/mol.

Q2: How is the structure of tBGE typically characterized?

A2: tBGE is commonly characterized using spectroscopic techniques such as Gas Chromatography (GC) [, ], Gas Chromatography-Mass Spectrometry (GC-MS) [], and Fourier-Transform Infrared Spectroscopy (FT-IR) [].

Q3: Is tBGE compatible with other materials?

A3: tBGE demonstrates compatibility with various polymers. It is frequently copolymerized with other monomers like ethylene carbonate (EC) [], allyl glycidyl ether (AGE) [, , , , , , ], ethoxyethyl glycidyl ether (EEGE) [, , , , , , ], furfuryl glycidyl ether (FGE) [], and 1,2-epoxybutane [].

Q4: Does tBGE exhibit catalytic properties?

A4: The provided research focuses on tBGE as a building block for polymer synthesis rather than a catalyst. It is primarily used as a monomer in various polymerization reactions.

Q5: Has computational chemistry been used to study tBGE?

A5: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of zwitterionic ring expansion polymerization of tBGE with tris(pentafluorophenyl)borane (B(C₆F₅)₃) []. These calculations helped understand the formation of zwitterionic intermediates and transfer reactions during polymerization.

Q6: How do structural modifications of tBGE affect its reactivity?

A6: The tert-butyl group in tBGE plays a crucial role in its reactivity. For instance, it can be selectively deprotected to introduce hydroxyl functionalities [, , ]. Additionally, copolymerization with monomers carrying different functional groups (e.g., allyl, ethoxyethyl) allows for further modification and tuning of polymer properties [, , , , , ].

Q7: Are there specific formulation strategies for tBGE?

A7: The provided research primarily focuses on the synthesis and polymerization of tBGE, and does not delve into specific formulation strategies for this compound.

Q8: What are the safety regulations associated with tBGE?

A8: While specific SHE regulations are not discussed in the research, standard safety protocols for handling chemicals should be followed when working with tBGE. Always refer to the Safety Data Sheet (SDS) for detailed safety information.

Q9: Is there information available on the pharmacokinetic properties of tBGE?

A9: The provided research does not cover the pharmacokinetic or pharmacodynamic properties of tBGE, as its focus lies in its application as a building block for polymer synthesis.

Q10: Has tBGE been studied in biological systems?

A10: While tBGE itself is not the focus of biological studies in the provided research, polymers derived from tBGE, such as poly(ester-alt-glycerol), have been investigated for biodegradability []. Additionally, polyglycidol-based surfactants synthesized using tBGE have shown potential for use in drug delivery systems due to their biocompatibility and ability to stabilize nanocarriers [].

Q11: Is there any information about resistance mechanisms related to tBGE?

A11: The concept of resistance is not applicable to tBGE in this context, as the provided research focuses on its use as a chemical building block for polymer synthesis, not as a therapeutic agent.

Q12: What is known about the toxicity of tBGE?

A12: The research provided does not contain specific information on the toxicity of tBGE. Standard safety practices and consultation with the SDS should be followed when handling this compound.

Q13: Are there any alternatives to tBGE in polymer synthesis?

A13: Depending on the desired polymer properties, several alternatives to tBGE can be considered. These include:

  • Other glycidyl ethers: Allyl glycidyl ether (AGE) and ethoxyethyl glycidyl ether (EEGE) are frequently used alternatives, offering different functionalities and reactivity [, , , , , , , , ].
  • Epoxides: Cyclohexene oxide, 3,4-epoxytetrahydrofuran, and 1,4-dihydronaphthalene oxide have been explored as co-monomers with tBGE in the synthesis of chiral polyesters [].
  • Lactones: γ-Thiobutyrolactone has been copolymerized with tBGE to produce functional poly(ester-alt-sulfide)s [].

Q14: How is waste containing tBGE managed?

A14: Specific waste management procedures for tBGE are not covered in the provided research. Always adhere to local regulations and best practices for chemical waste disposal.

Q15: What resources are important for tBGE research?

A15: Key resources for tBGE research include:

  • Controlled polymerization techniques: Techniques like anionic ring-opening polymerization (AROP) are essential for controlling the molecular weight and architecture of tBGE-based polymers [, , , , ].
  • Characterization tools: Spectroscopic methods like NMR, GC, GC-MS, and FT-IR are crucial for analyzing the structure and composition of tBGE-based polymers [, , , , , , , , ].
  • Computational resources: DFT calculations and molecular modeling can provide valuable insights into polymerization mechanisms and polymer properties [].

Q16: What are some historical milestones in tBGE research?

A16: While specific historical milestones are not outlined in the provided research, the development of controlled polymerization techniques, like AROP, has significantly advanced the synthesis of well-defined tBGE-based polymers [, , , , ]. This has enabled the creation of materials with tailored architectures and properties, broadening the scope of tBGE's applications.

Q17: What are some emerging cross-disciplinary applications of tBGE-based polymers?

A17: While not extensively discussed in the provided research, tBGE-based polymers, particularly polyglycidol and its derivatives, hold promise in various fields:

  • Drug delivery: Polyglycidol-based surfactants exhibit potential as stabilizers for nanocarriers in drug delivery applications due to their biocompatibility [].
  • Biomaterials: The biodegradability of certain poly(ester-alt-glycerol) copolymers derived from tBGE makes them attractive for biomedical applications [].
  • Nanotechnology: The ability to precisely control the size and functionality of tBGE-based polymers makes them suitable for creating nanostructured materials [, , ].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.